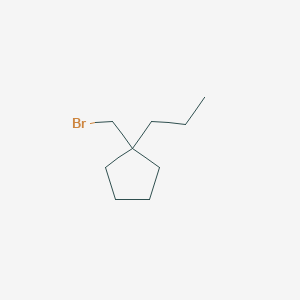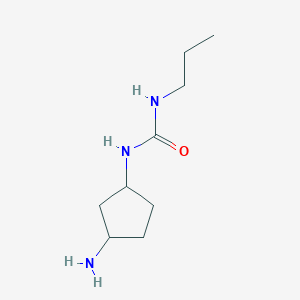
1-(Bromomethyl)-1-propylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-propylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a propyl group at the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-propylcyclopentane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals, which then react with the cyclopentane ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-propylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of 1-propylcyclopentene.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination Reactions: Alkenes.
Oxidation: Carboxylic acids, ketones.
Scientific Research Applications
1-(Bromomethyl)-1-propylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme mechanisms or metabolic pathways.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-propylcyclopentane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Comparison with Similar Compounds
1-(Bromomethyl)cyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
1-(Bromomethyl)cyclohexane: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(Chloromethyl)-1-propylcyclopentane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-1-propylcyclopentane is unique due to its specific ring size and the presence of both a bromomethyl and a propyl group. This combination of functional groups and ring structure imparts distinct reactivity and properties, making it a valuable compound for various applications in organic synthesis and research.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3 |
InChI Key |
GWQKUYNJHJOQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)

![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)

![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)





![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)


